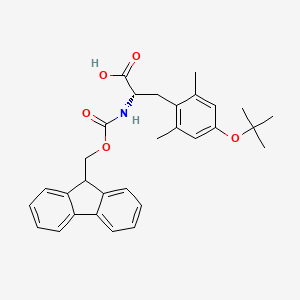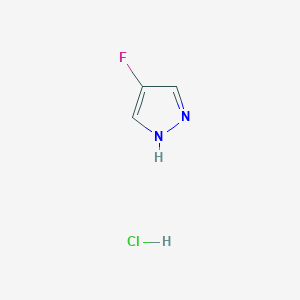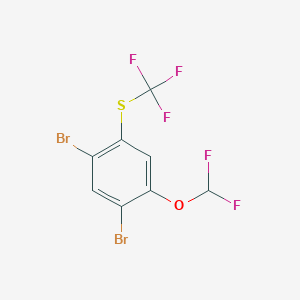![molecular formula C12H22N2O2 B1447456 8-Boc-8-Azabicyclo[3.2.1]octan-2-amin CAS No. 1419101-50-0](/img/structure/B1447456.png)
8-Boc-8-Azabicyclo[3.2.1]octan-2-amin
Übersicht
Beschreibung
8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom, making it a significant scaffold in medicinal chemistry and organic synthesis . The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Wissenschaftliche Forschungsanwendungen
8-Boc-8-azabicyclo[3.2.1]octan-2-amine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Wirkmechanismus
Target of Action
The 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, also known as tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as the muscarinic acetylcholine receptors .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous neurotransmitters and thereby modulating the activity of these receptors .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it acts on neurotransmitter receptors like its tropane alkaloid counterparts, it could influence various neural pathways, including those involved in motor control, cognition, and mood regulation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it acts on neurotransmitter receptors, it could potentially alter neural signaling and lead to changes in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure . The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Boc-8-azabicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane: A core structure in tropane alkaloids with similar biological activities.
2-Azabicyclo[3.2.1]octane:
Uniqueness: 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)



